4-Bromophenyl methyl sulfone
Overview
Description
4-Bromophenyl methyl sulfone is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174742. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known to undergo a coupling reaction with benzene sulfonamide in the presence of copper (i) iodide .
Mode of Action
4-Bromophenyl methyl sulfone interacts with its targets through a coupling reaction. Specifically, it can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .
Biochemical Analysis
Biochemical Properties
It is known that it can undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide This suggests that 4-Bromophenyl methyl sulfone may interact with enzymes, proteins, and other biomolecules involved in these reactions
Molecular Mechanism
It is known to undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
4-Bromophenyl methyl sulfone, also known as 1-bromo-4-(methylsulfonyl)benzene, is an organosulfur compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
This compound is characterized by the presence of a bromine atom and a methylsulfonyl group, which contribute to its unique reactivity and potential biological interactions. The compound can be synthesized through several methods, including:
- Friedel-Crafts sulfonylation : Involves the reaction of bromobenzene with tosyl chloride in the presence of aluminum trichloride.
- Oxidation : The sulfonation product can be oxidized using chromium trioxide to yield various derivatives.
- Coupling Reactions : It can undergo coupling reactions with benzene sulfonamide in the presence of copper(I) iodide to form N-aryl sulfonamides .
Antimicrobial and Toxicological Studies
Recent studies have evaluated the antimicrobial properties of compounds derived from this compound. For instance, derivatives synthesized from this compound exhibited varying degrees of toxicity and antimicrobial activity. A notable finding indicated that certain derivatives showed significant toxicity at concentrations lower than 50 µg/mL, while others had better antimicrobial effects compared to their chloro-derivatives .
Compound | Toxicity (LC50) | Antimicrobial Activity |
---|---|---|
Compound 3 | High | Significant |
Compound 7a | Moderate | Better than chloro-derivative |
Compound 8b | Low (<50 µg/mL) | None |
The biological mechanism of action for this compound and its derivatives may involve interactions with biological targets such as enzymes or receptors. The compound's structure allows it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with these targets. The presence of the bromine atom can enhance binding affinity, potentially leading to increased biological activity .
Case Studies
- Synthesis of Novel Compounds : Research has demonstrated that the synthesis of novel compounds containing L-valine residues and the this compound moiety leads to promising candidates for drug development. These compounds were evaluated for their biological activity, revealing significant potential against various microbial strains .
- Biocatalysis Applications : The role of biocatalysts in synthesizing derivatives from this compound has gained attention. Enzymatic processes have shown improved yields and selectivity in producing biologically active compounds, indicating a pathway for developing new pharmaceuticals .
Properties
IUPAC Name |
1-bromo-4-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLFSYRGFJDJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188218 | |
Record name | 1-Bromo-4-(methylsulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-32-8 | |
Record name | 4-Bromophenyl methyl sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3466-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(methylsulphonyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromophenyl methyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-4-(methylsulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(methylsulphonyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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